molecular formula C10H12BrN5 B7579352 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile

2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile

Cat. No. B7579352
M. Wt: 282.14 g/mol
InChI Key: SUQGAABRNWZCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is a piperazine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile involves the inhibition of certain enzymes, such as phosphodiesterase 10A and 11A. These enzymes are involved in the regulation of various physiological processes, including neurotransmitter signaling and smooth muscle relaxation. By inhibiting these enzymes, this compound may modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against phosphodiesterase 10A and 11A. This inhibition may lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. The compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile in lab experiments is its potent inhibitory activity against phosphodiesterase 10A and 11A. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using the compound is its potential toxicity and side effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile. One area of interest is the development of more potent and selective inhibitors of phosphodiesterase 10A and 11A. This may lead to the development of more effective therapeutic agents for various diseases. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of certain diseases. Additionally, further research is needed to understand the long-term effects and potential toxicity of the compound.

Synthesis Methods

The synthesis of 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile involves the reaction of 5-bromopyrimidine-4-carboxylic acid with piperazine in the presence of triethylamine and acetonitrile. The reaction mixture is heated to reflux for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 60-70%.

Scientific Research Applications

2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile has been studied for its potential applications in medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against certain enzymes, such as phosphodiesterase 10A and 11A, which are involved in various physiological processes. It has also been studied for its potential use as a therapeutic agent for various diseases, including schizophrenia, depression, and Parkinson's disease.

properties

IUPAC Name

2-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5/c11-9-7-13-8-14-10(9)16-5-3-15(2-1-12)4-6-16/h7-8H,2-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQGAABRNWZCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)C2=NC=NC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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